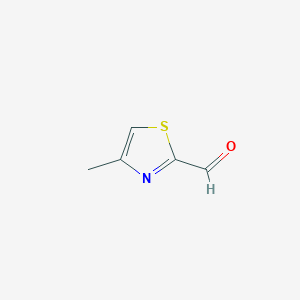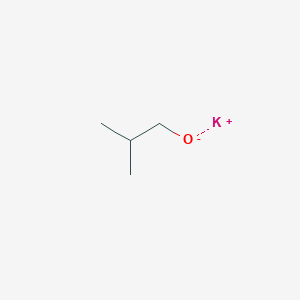
Metaphosphate (P6O186-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Metaphosphate (P6O186-) is a polyphosphate compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications. It is a highly reactive molecule that can be synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mécanisme D'action
The mechanism of action of metaphosphate is not fully understood. However, it is known to interact with various enzymes and proteins in the body, leading to changes in their function. It has also been shown to inhibit the activity of some enzymes, such as alkaline phosphatase.
Effets Biochimiques Et Physiologiques
Metaphosphate has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of some enzymes, such as acid phosphatase, and decrease the activity of others, such as alkaline phosphatase. It has also been shown to have an effect on calcium metabolism, leading to changes in bone density.
Avantages Et Limitations Des Expériences En Laboratoire
Metaphosphate has several advantages for use in lab experiments. It is a highly reactive molecule that can be easily synthesized and purified. It also has a long shelf life, making it a useful reagent for long-term experiments. However, it also has some limitations, including its high reactivity, which can make it difficult to handle, and its potential toxicity, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the use of metaphosphate in scientific research. One potential application is in the development of new materials, such as ceramics and glasses. It could also be used as a catalyst in chemical reactions, leading to the development of new drugs and pharmaceuticals. Additionally, further research is needed to fully understand the mechanism of action of metaphosphate and its potential applications in various fields.
Conclusion
Metaphosphate is a polyphosphate compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications. It can be synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields. Further research is needed to fully understand its potential applications and to develop new materials and drugs based on its properties.
Méthodes De Synthèse
Metaphosphate can be synthesized using different methods, including the thermal decomposition of ammonium metaphosphate, the reaction between sodium phosphate and ammonium chloride, and the hydrolysis of phosphorus pentoxide. The most common method used for the synthesis of metaphosphate is the thermal decomposition of ammonium metaphosphate. This method involves heating ammonium metaphosphate at high temperatures to produce metaphosphate.
Applications De Recherche Scientifique
Metaphosphate has been extensively studied for its potential applications in scientific research. It has been used in the synthesis of various materials, including ceramics, glasses, and polymers. It has also been used as a catalyst in chemical reactions and as a stabilizer in food and pharmaceutical industries.
Propriétés
Numéro CAS |
13478-98-3 |
|---|---|
Nom du produit |
Metaphosphate (P6O186-) |
Formule moléculaire |
O18P6-6 |
Poids moléculaire |
473.83 g/mol |
Nom IUPAC |
2,4,6,8,10,12-hexaoxido-1,3,5,7,9,11-hexaoxa-2λ5,4λ5,6λ5,8λ5,10λ5,12λ5-hexaphosphacyclododecane 2,4,6,8,10,12-hexaoxide |
InChI |
InChI=1S/H6O18P6/c1-19(2)13-20(3,4)15-22(7,8)17-24(11,12)18-23(9,10)16-21(5,6)14-19/h(H,1,2)(H,3,4)(H,5,6)(H,7,8)(H,9,10)(H,11,12)/p-6 |
Clé InChI |
SZGVJLCXTSBVKL-UHFFFAOYSA-H |
SMILES |
[O-]P1(=O)OP(=O)(OP(=O)(OP(=O)(OP(=O)(OP(=O)(O1)[O-])[O-])[O-])[O-])[O-] |
SMILES canonique |
[O-]P1(=O)OP(=O)(OP(=O)(OP(=O)(OP(=O)(OP(=O)(O1)[O-])[O-])[O-])[O-])[O-] |
Autres numéros CAS |
13478-98-3 |
Synonymes |
hexametaphosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















